N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide
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Overview
Description
N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The spirocyclic structure is notable for its unique three-dimensional arrangement, which can impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene derivatives, followed by their incorporation into the spirocyclic framework. Common synthetic methods include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic molecules with different substituents.
Heterocyclic Compounds: Compounds containing furan or thiophene rings.
Uniqueness
The uniqueness of N-(Furan-2-ylmethyl)-2-(thiophen-2-ylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H24N2O4S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-thiophen-2-ylsulfonyl-2-azaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C19H24N2O4S2/c22-18(20-12-15-6-4-10-25-15)16-13-21(14-19(16)8-2-1-3-9-19)27(23,24)17-7-5-11-26-17/h4-7,10-11,16H,1-3,8-9,12-14H2,(H,20,22) |
InChI Key |
GEAUDQMIESGWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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